molecular formula C8H9ClO2 B12333282 Benzenemethanol, alpha-(chloromethyl)-3-hydroxy-

Benzenemethanol, alpha-(chloromethyl)-3-hydroxy-

Cat. No.: B12333282
M. Wt: 172.61 g/mol
InChI Key: CLHYCWXPCNBCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanol, alpha-(chloromethyl)-3-hydroxy- is an organic compound with a complex structure It is characterized by the presence of a benzene ring, a methanol group, a chloromethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-(chloromethyl)-3-hydroxy- typically involves the chloromethylation of benzenemethanol. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanol, alpha-(chloromethyl)-3-hydroxy- may involve more advanced techniques such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-(chloromethyl)-3-hydroxy- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chloromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzenecarboxaldehyde, while reduction can produce benzenemethanol.

Scientific Research Applications

Benzenemethanol, alpha-(chloromethyl)-3-hydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenemethanol, alpha-(chloromethyl)-3-hydroxy- exerts its effects involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol: Lacks the chloromethyl and hydroxyl groups, making it less reactive.

    Benzyl alcohol: Similar structure but lacks the chloromethyl group.

    Phenylethanol: Contains an ethyl group instead of a chloromethyl group.

Uniqueness

Benzenemethanol, alpha-(chloromethyl)-3-hydroxy- is unique due to the presence of both the chloromethyl and hydroxyl groups. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with similar compounds.

Properties

IUPAC Name

3-(2-chloro-1-hydroxyethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHYCWXPCNBCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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